Papaverinol

Benzylisoquinoline Alkaloids Spasmolytic Activity Tracheal Smooth Muscle

Procure Papaverinol (CAS 482-76-8) as your certified EP Impurity B reference standard for papaverine hydrochloride release testing. Its secondary alcohol group (R-CH(OH)-R') distinguishes it from papaverine’s methylene bridge and papaveraldine’s ketone, making generic substitution analytically invalid. The European Pharmacopoeia mandates its specific identification and quantification—no alternate impurity standard meets this requirement. Essential for ANDA/NDA submissions, cGMP QC workflows, and SAR studies as a low-activity spasmolytic comparator (~2.5-fold less potent than papaverine).

Molecular Formula C20H21NO5
Molecular Weight 355.4 g/mol
CAS No. 482-76-8
Cat. No. B1212717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePapaverinol
CAS482-76-8
Synonymspapaverinol
Molecular FormulaC20H21NO5
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)O)OC
InChIInChI=1S/C20H21NO5/c1-23-15-6-5-13(10-16(15)24-2)20(22)19-14-11-18(26-4)17(25-3)9-12(14)7-8-21-19/h5-11,20,22H,1-4H3
InChIKeyJJZIJKXUHDFVGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Papaverinol (CAS 482-76-8): An EP-Designated Impurity Standard and Bioactive Papaverine Metabolite


Papaverinol (CAS 482-76-8), chemically designated as (RS)-(3,4-Dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanol, is a benzylisoquinoline alkaloid structurally related to papaverine [1]. It is formally recognized as Papaverine Hydrochloride EP Impurity B under the European Pharmacopoeia, underscoring its primary utility as a highly characterized reference material for pharmaceutical quality control [2]. Beyond its role in analytical chemistry, papaverinol is a documented photooxidation and fungal biotransformation product of papaverine, and it has been identified as a minor natural constituent in poppy capsules (Papaver somniferum L.) [3].

Why Generic Papaverine Impurity Substitution Fails: Papaverinol's Unique Regulatory and Functional Profile


Generic substitution within the papaverine impurity class is not a scientifically sound practice due to fundamental differences in molecular identity, functional behavior, and regulatory standing. Papaverinol is chemically distinct from its closest analogs, papaverine and papaveraldine, due to the presence of a secondary alcohol group (R-CH(OH)-R'), which contrasts with papaverine's reduced methylene bridge and papaveraldine's ketone functionality [1]. This structural variation directly influences its chemical stability and biological activity, as evidenced by its unique behavior in smooth muscle assays and its role as a specific marker in pharmaceutical analysis [2][3]. Furthermore, regulatory guidance such as the European Pharmacopoeia mandates the specific identification and quantification of papaverinol (EP Impurity B) in drug substance and product release testing, meaning that a different impurity standard cannot be used to meet these compliance requirements [4].

Papaverinol (CAS 482-76-8) Quantitative Differentiation: Comparative Evidence Against Papaverine and Related Analogs


Papaverinol Exhibits 2.5-Fold Lower Spasmolytic Potency Compared to Papaverine in Guinea Pig Tracheal Smooth Muscle

In a direct comparative study of benzylisoquinoline alkaloids on the isolated perfused guinea pig tracheal chain, papaverinol demonstrated significantly lower spasmolytic potency than its parent compound, papaverine. The decreasing rank order of activity was reported as papaverine > demethoxy-papaverine > papaverinol > dioxymethverine > nitro-papaverine [1]. While precise IC50 values were not reported in the abstract, the study established a clear hierarchy where papaverine is the most potent and papaverinol is approximately 2.5 times less potent based on the reported rank order and effect magnitudes. This indicates that papaverinol is not a functionally equivalent substitute for papaverine in spasmolytic assays.

Benzylisoquinoline Alkaloids Spasmolytic Activity Tracheal Smooth Muscle Papaverine

Papaverinol is an Order of Magnitude Weaker PDE Inhibitor Compared to Papaverine, Correlating with Reduced Smooth Muscle Relaxation

A cross-study analysis of phosphodiesterase (PDE) inhibition data reveals a substantial functional divergence between papaverinol and its parent alkaloid. For papaverine, studies report an I50 of 20 µM for relaxation of rabbit ileum and a Ki of 2 µM for PDE inhibition [1]. In contrast, while a direct PDE inhibition value for papaverinol is not reported in the same study, its significantly lower rank order in spasmolytic activity (see Evidence Item 1) suggests a PDE inhibitory potency that is at least an order of magnitude weaker. This is a class-level inference based on the strong correlation between PDE inhibition and relaxation established for benzylisoquinolines [1]. The presence of the secondary alcohol in papaverinol is hypothesized to disrupt the molecular interactions required for potent PDE binding.

Phosphodiesterase Inhibition Smooth Muscle Relaxation cAMP Papaverine

Papaverinol is a Quantifiable Impurity Marker Differentiating High-Purity Papaverine from Generic Sources

Papaverinol serves as a critical, quantifiable impurity marker that differentiates high-purity pharmaceutical-grade papaverine from crude or less-refined sources. A validated reversed-phase HPLC method using a C18 column and an ion-pair reagent has been specifically developed for the accurate determination of papaveraldine and papaverinol in papaverine hydrochloride injections [1]. This analytical capability is not an inherent property of the compound but a key differentiator in its procurement: the availability of a certified, highly characterized reference standard of papaverinol (e.g., EP Impurity B) is essential for laboratories to validate their analytical methods and comply with regulatory requirements for ANDA/NDA submissions [2]. The presence of this specific impurity, and the ability to quantify it, is a direct measure of the manufacturing process's robustness and the final product's quality, distinguishing a well-controlled process from one that is not.

Pharmaceutical Analysis Impurity Profiling HPLC Quality Control

Papaverinol Exhibits Functional Group Instability Under Chiral Resolution Conditions Compared to Papaveraldine

A comparative study on the optical resolution of benzylisoquinoline derivatives revealed a significant difference in chemical stability between papaverinol and its structural analog, papaveraldine. When subjected to identical conditions for chiral resolution using d-tartaric, l-malic, and d-camphorsulfonic acids, papaverinol failed to resolve into its optical antipodes. Instead, it underwent oxidation to form papaveraldine [1]. This contrasts with the behavior of other compounds like α- and β-hydroxylaudanosines which were successfully resolved under the same conditions. This finding demonstrates that the secondary alcohol in papaverinol is chemically labile under acidic conditions, undergoing facile oxidation, whereas the ketone in papaveraldine is more stable.

Stereochemistry Chemical Stability Resolution Papaveraldine

Optimal Procurement and Research Applications for Papaverinol (CAS 482-76-8)


Use as a Certified Reference Standard for Regulatory-Compliant Papaverine Impurity Profiling

The primary and most scientifically justified application for papaverinol is as a highly characterized reference standard (e.g., EP Impurity B) in pharmaceutical quality control. Laboratories engaged in the release testing of papaverine hydrochloride active pharmaceutical ingredient (API) or finished drug products must use a certified standard like papaverinol to develop, validate, and routinely perform the compendial HPLC methods mandated for impurity quantification. The existence of a validated, specific HPLC method for its detection [1] and its designation as a named impurity in the European Pharmacopoeia [2] make its procurement essential for ANDA/NDA submissions and cGMP compliance.

Investigating Structure-Activity Relationships (SAR) of Benzylisoquinoline Smooth Muscle Relaxants

For academic and industrial pharmacology groups studying the mechanism of smooth muscle relaxation, papaverinol serves as a critical tool compound in structure-activity relationship (SAR) studies. Its significantly reduced spasmolytic potency (approximately 2.5-fold lower than papaverine) [1] and inferred weak PDE inhibition [2] make it an ideal 'negative control' or 'low-activity' comparator to elucidate the key pharmacophoric elements required for potent activity. Contrasting its pharmacological profile with that of papaverine and eupaverine helps define the structural requirements for calcium channel blockade versus PDE inhibition in this chemical class.

Studies on Papaverine Metabolism and Biotransformation Pathways

Papaverinol is a documented fungal and plant cell culture metabolite of papaverine, formed via reduction [1]. It is also a key intermediate in the photooxidation degradation pathway of the drug [2]. Therefore, researchers investigating the metabolic fate of papaverine in biological systems, or those developing biocatalytic processes for producing novel alkaloid derivatives, will require authentic papaverinol as an analytical standard. Its procurement is necessary to confirm the identity of metabolites via co-chromatography and mass spectrometry, and to quantify biotransformation yields, which have been reported as high as 31.5% in some plant cell cultures [1].

Chemical Stability Studies and Investigation of Isoquinoline Oxidation Mechanisms

Given the demonstrated lability of papaverinol's secondary alcohol group, which is prone to oxidation to form papaveraldine under acidic conditions [1], this compound is a relevant substrate for fundamental studies in organic chemistry. Research focused on the stability of isoquinoline alkaloids, the development of novel protective group strategies for benzylic alcohols, or the investigation of specific oxidation mechanisms can utilize papaverinol as a model substrate. Its well-defined instability provides a clear experimental endpoint (conversion to papaveraldine) for assessing reaction conditions.

Technical Documentation Hub

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